LY320135

Beschreibung

Eigenschaften

IUPAC Name |

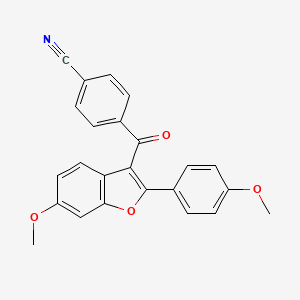

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNSGDFWBJWWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027464 |

Source

|

| Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-56-3 |

Source

|

| Record name | 4-[[6-Methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 320135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176977563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 320135 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-320135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJY03984CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unraveling of a Selective Antagonist: A Technical Guide to the Mechanism of Action of LY320135 on the CB1 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of LY320135, a selective antagonist of the Cannabinoid Receptor 1 (CB1). Developed by Eli Lilly and Company in the 1990s, this compound has been a pivotal tool in cannabinoid research, particularly in elucidating the nuanced signaling capabilities of the CB1 receptor. This document, intended for researchers, scientists, and drug development professionals, details the binding affinities, functional activities, and the unique mechanism by which this compound reveals the dual G-protein coupling of the CB1 receptor.

Core Mechanism of Action: Selective Antagonism and Inverse Agonism

This compound acts as a potent and selective antagonist at the CB1 receptor.[1] Its primary mechanism involves blocking the effects of cannabinoid agonists, such as the endogenous ligand anandamide (B1667382) and the synthetic agonist WIN 55,212-2. Beyond simple antagonism, this compound is also characterized as an inverse agonist, a property that becomes evident at higher concentrations and is crucial for understanding its full pharmacological effects.[1]

Quantitative Pharmacological Profile

The selectivity and potency of this compound are quantified through its binding affinity (Ki) and its functional inhibition (IC50) of agonist-induced cellular responses. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound at Cannabinoid Receptors

| Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| CB1 | L-CB1 Cells (transfected) | [³H]CP 55,940 | 224 | [2] |

| CB1 | Rat Cerebellum | [³H]CP 55,940 | 203 | [2] |

| CB2 | CHO-CB2 Cells (transfected) | [³H]CP 55,940 | > 10,000 | [2] |

| CB2 | Rat Spleen | [³H]CP 55,940 | > 10,000 | [2] |

Table 2: Functional Activity of this compound at the CB1 Receptor

| Assay | Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |

| Reversal of N-type Ca²⁺ Channel Inhibition | N18 | WIN 55,212-2 (100 nM) | 55 ± 10 |

Unmasking the Dual G-Protein Coupling of the CB1 Receptor

A seminal finding in the study of this compound is its ability to unmask the coupling of the CB1 receptor to the stimulatory G-protein, Gs. The CB1 receptor is canonically known to couple to the inhibitory G-protein, Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, in the presence of this compound, agonist stimulation can lead to an increase in cAMP, suggesting a switch in G-protein coupling preference.

This phenomenon is particularly evident after treatment with pertussis toxin, which uncouples Gi/o proteins from the receptor.[2] In pertussis toxin-treated cells, the CB1 agonist anandamide produces a stimulatory effect on adenylyl cyclase, an effect that is blocked by this compound.[2] This indicates that under certain conditions, the CB1 receptor can signal through Gs, and this compound can antagonize this pathway.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the CB1 receptor and the mechanism of action of this compound.

Figure 1. Canonical Gi/o-coupled signaling pathway of the CB1 receptor upon agonist binding.

Figure 2. Antagonistic action of this compound, preventing agonist binding and subsequent Gi/o protein activation.

Figure 3. Unmasking of Gs coupling after pertussis toxin treatment, leading to cAMP stimulation.

Functional Effects on Ion Channels

This compound effectively reverses the effects of CB1 receptor agonists on key ion channels involved in neuronal excitability.

-

N-type Calcium Channels: In N18 neuroblastoma cells, the cannabinoid agonist WIN 55,212-2 inhibits N-type calcium channels. This compound potently reverses this inhibition, restoring calcium influx. [cite: ]

-

Inwardly Rectifying Potassium (Kir) Channels: In AtT-20 cells stably expressing the CB1 receptor, WIN 55,212-2 activates Kir channels. Pre-treatment with this compound prevents this activation. [cite: ]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human CB1 receptor (L-CB1 cells) or the human CB2 receptor (CHO-CB2 cells), as well as from rat cerebellum (endogenous CB1) and rat spleen (endogenous CB2).

-

Binding Reaction: Membranes were incubated with the radiolabeled cannabinoid agonist [³H]CP 55,940 in the presence of varying concentrations of this compound.

-

Incubation: The reaction was carried out at 30°C for 60 minutes in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Separation and Detection: Bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of [³H]CP 55,940 binding) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound on adenylyl cyclase.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor were used.

-

Assay Conditions: Cells were pre-incubated with this compound for 15 minutes before the addition of the CB1 agonist anandamide and the adenylyl cyclase activator, forskolin.

-

cAMP Measurement: The reaction was terminated, and intracellular cAMP levels were measured using a competitive protein binding assay.

-

Pertussis Toxin Treatment: In some experiments, cells were pre-treated with pertussis toxin (100 ng/ml) for 18-24 hours to inactivate Gi/o proteins.

-

Electrophysiological Assays

-

Objective: To measure the effect of this compound on agonist-mediated modulation of ion channel activity.

-

Methodology:

-

Cell Lines: N18 neuroblastoma cells (endogenous N-type calcium channels) and AtT-20 pituitary cells stably expressing the CB1 receptor were used.

-

Whole-Cell Patch Clamp: Standard whole-cell patch-clamp techniques were employed to record ionic currents.

-

N-type Calcium Channel Recordings: Barium currents through N-type calcium channels were elicited by voltage steps. The effect of WIN 55,212-2 in the absence and presence of this compound was measured.

-

Inwardly Rectifying Potassium Channel Recordings: Kir currents were measured in response to hyperpolarizing voltage steps. The ability of WIN 55,212-2 to activate these currents was assessed with and without pre-application of this compound.

-

Figure 4. Simplified workflows for key experimental protocols.

Conclusion

This compound is a well-characterized, selective CB1 receptor antagonist with demonstrated inverse agonist properties. Its utility in cannabinoid research extends beyond its primary antagonistic function, most notably in its role in revealing the latent capacity of the CB1 receptor to couple to the stimulatory Gs protein pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists in the field, facilitating further investigation into the complex pharmacology of the endocannabinoid system.

References

LY320135: A Technical Guide for Researchers

An In-depth Examination of the Selective CB1 Receptor Antagonist

This technical guide provides a comprehensive overview of LY320135, a selective antagonist of the cannabinoid receptor 1 (CB1). Developed by Eli Lilly and Company, this compound serves as a valuable tool in cannabinoid research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, pharmacological properties, and key experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile, is a benzofuran (B130515) derivative.[1] Its chemical formula is C24H17NO4, and it has a molecular weight of 383.4 g/mol .[1]

Chemical Identifiers:

-

IUPAC Name: 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile

-

SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)C#N)C4=C(O2)C=C(C=C4)OC[2]

-

InChI: InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3[2]

-

InChIKey: RYNSGDFWBJWWSZ-UHFFFAOYSA-N[2]

A detailed synthesis protocol for this compound is not publicly available and is likely proprietary information of Eli Lilly and Company. However, its structure as a substituted benzofuran provides a basis for synthetic strategies common for this class of heterocyclic compounds.

Pharmacological Profile

This compound is a potent and selective antagonist of the CB1 receptor.[3] Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

| Parameter | Receptor | Value | Cell Line/Tissue | Reference |

| Binding Affinity (Ki) | CB1 | 203 nM | Rat Cerebellum Membranes | |

| CB1 | 224 nM | CHO-CB1 Cells | ||

| CB2 | >10 µM | Rat Spleen Membranes | ||

| CB2 | >10 µM | CHO-CB2 Cells | ||

| Functional Activity (IC50) | CB1 (Anandamide-mediated cAMP inhibition) | 734 nM | CHO-CB1 Cells | |

| CB1 (WIN 55,212-2-mediated ICa inhibition) | 55 nM | N18 Cells |

This compound demonstrates a significantly higher affinity for the CB1 receptor compared to the CB2 receptor, establishing its selectivity.[3] It acts as a functional antagonist, reversing the effects of CB1 receptor agonists on intracellular signaling pathways.[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological activity of this compound.

CB1 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the CB1 receptor.[4][5][6][7][8]

Objective: To determine the inhibition constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from rat cerebellum or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [3H]-CP55,940.

-

Non-specific binding control: A high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of [3H]-CP55,940 and varying concentrations of this compound in the assay buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the unlabeled control ligand.

-

Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-CP55,940 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.[9][10][11][12][13]

Objective: To determine the IC50 value of this compound in reversing the inhibition of cAMP accumulation by a CB1 agonist.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1).

-

CB1 receptor agonist (e.g., anandamide (B1667382) or WIN 55,212-2).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed CHO-CB1 cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a fixed concentration of a CB1 agonist in the presence of forskolin. Forskolin will increase intracellular cAMP levels, and the CB1 agonist will inhibit this increase.

-

Incubate for a designated period to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

In Vivo Experimental Considerations

While specific in vivo protocols for this compound are not extensively detailed in publicly available literature, general methodologies for assessing the effects of CB1 receptor antagonists can be applied.

Assessment of Antinociceptive Effects

The hot plate test is a common method to evaluate the central analgesic effects of compounds.[14][15][16] To assess the effect of this compound, it would typically be administered prior to a known CB1 agonist with analgesic properties. A reversal of the agonist-induced increase in pain latency would indicate the antagonist activity of this compound.

Evaluation of Neuroprotective Effects

In vivo models of neurodegeneration or ischemic injury are used to assess the neuroprotective potential of compounds.[17][18] The experimental design would involve inducing a neurological deficit in an animal model and then administering this compound to determine if it can mitigate the damage.[17][18] Behavioral tests and post-mortem histological and biochemical analyses of brain tissue would be used to quantify the neuroprotective effects.[17][18]

References

- 1. 4-((6-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile | C24H17NO4 | CID 5311257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-((6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile (C24H17NO4) [pubchemlite.lcsb.uni.lu]

- 3. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Thermal Antinociceptive Responses to Alcohol in DBA/2J and C57BL/6J Inbred Male and Female Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 16. Evaluation of antinociceptive effect of methanolic extract of leaves of Crataeva nurvala Buch.-Ham - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

LY320135 IUPAC name and CAS number 176977-56-3

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Identifier | Value |

| IUPAC Name | 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile[1] |

| CAS Number | 176977-56-3 |

| Molecular Formula | C₂₄H₁₇NO₄[1] |

| Molecular Weight | 383.40 g/mol [1] |

Introduction

Physicochemical Properties

| Property | Value | Source |

| Physical State | Crystalline solid | Assumed from similar compounds |

| Solubility | Soluble in DMSO and ethanol | Assumed from experimental use |

Pharmacological Data

Receptor Binding Affinity

LY320135 exhibits high selectivity for the CB1 receptor over the CB2 receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

| Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| CB1 | L-CB1 cells (stably transfected) | [³H]-CP 55,940 | 224 | [3] |

| CB1 | Rat Cerebellum Membranes | [³H]-CP 55,940 | 203 | [4] |

| CB2 | CHO-CB2 cells (stably transfected) | [³H]-CP 55,940 | >10,000 | [3] |

| CB2 | Rat Spleen Membranes | [³H]-CP 55,940 | >10,000 | [4] |

Functional Activity

This compound acts as an antagonist and, at higher concentrations, an inverse agonist at the CB1 receptor. Its functional effects have been characterized in various in vitro assays.

| Assay | Cell Line | Agonist | Measured Effect | IC₅₀ (nM) | Reference |

| Adenylate Cyclase Inhibition | CHO-CB1 cells | Anandamide | Reversal of cAMP inhibition | 734 | N/A |

| N-type Calcium Channel Inhibition | N18 cells | WIN 55212-2 | Reversal of Ica inhibition | 55 | [3] |

| Inwardly Rectifying Potassium Channel Activation | AtT-20-CB1 cells | WIN 55212-2 | Blockade of Kir activation | ~1000 (at 1µM) | [3] |

Signaling Pathways

This compound, as a CB1 receptor antagonist, modulates the signaling cascades typically initiated by the activation of this G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels via the Gi/o protein.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described for cannabinoid receptor binding assays.

References

- 1. 4-((6-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile | C24H17NO4 | CID 5311257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5596106A - Cannabinoid receptor antagonists - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of LY320135: A Selective CB1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of LY320135, a novel benzofuran (B130515) derivative identified by researchers at Eli Lilly in the 1990s as a selective antagonist of the cannabinoid CB1 receptor.[1][2] this compound demonstrated a significant in vitro affinity and functional antagonism at the CB1 receptor, with markedly lower affinity for the peripheral CB2 receptor. This document provides a comprehensive overview of its pharmacological profile, including quantitative data from key in vitro assays, detailed experimental protocols, and a review of its in vivo characterization. The information presented is intended to serve as a resource for researchers in the fields of cannabinoid pharmacology, neuroscience, and drug discovery.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes. The cannabinoid CB1 receptor, predominantly expressed in the central nervous system, has been a key target for therapeutic intervention. The development of selective antagonists for the CB1 receptor has been pursued for various therapeutic indications. This compound emerged from Eli Lilly's drug discovery program as a promising lead compound with a novel chemical structure and selective CB1 receptor antagonism.[3][4]

Pharmacological Profile

In Vitro Pharmacology

The pharmacological activity of this compound was extensively characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and effects on ion channel activity.

Radioligand binding assays were conducted to determine the affinity of this compound for both the cannabinoid CB1 and CB2 receptors. These studies utilized membrane preparations from cell lines stably expressing the respective receptors, as well as from tissues endogenously expressing these receptors.[3][4] The results consistently demonstrated that this compound is a selective antagonist for the CB1 receptor, with a significantly lower affinity for the CB2 receptor.[3][4]

| Receptor | Cell Line/Tissue | Radioligand | This compound Kᵢ (nM) | Reference |

| CB1 | L-CB1 cells | [³H]-CP 55,940 | 224 | [3][4] |

| CB1 | Rat Cerebellum | [³H]-CP 55,940 | 203 | [3][4] |

| CB2 | CHO-CB2 cells | [³H]-CP 55,940 | > 10,000 | [3][4] |

| CB2 | Rat Spleen | [³H]-CP 55,940 | > 10,000 | [3][4] |

Table 1: Binding Affinity (Kᵢ) of this compound for Cannabinoid Receptors.

The ability of this compound to antagonize the effects of CB1 receptor agonists was assessed in functional assays, primarily by measuring its impact on adenylyl cyclase activity and ion channel modulation.

In Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1), the CB1 agonist anandamide (B1667382) inhibits forskolin-stimulated cAMP accumulation. This compound was shown to functionally reverse this inhibition in a concentration-dependent manner.[3][4]

| Assay | Cell Line | Agonist | This compound IC₅₀ (nM) | Reference |

| Anandamide-mediated inhibition of adenylate cyclase | CHO-hCB1 | Anandamide | 734 ± 122 | [5] |

Table 2: Functional Antagonism of this compound in cAMP Accumulation Assay.

Electrophysiological studies using the whole-cell patch-clamp technique demonstrated that this compound could block the effects of the cannabinoid agonist WIN 55,212-2 on N-type calcium channels and inwardly rectifying potassium channels.[3][4]

| Ion Channel | Cell Line | Agonist | Effect of this compound | IC₅₀ (nM) | Reference |

| N-type Calcium Channels | N18 neuroblastoma cells | WIN 55,212-2 | Reverses inhibition | 55 ± 10 | [3][6] |

| Inwardly Rectifying K⁺ Channels | AtT-20 pituitary tumor cells (CB1 transfected) | WIN 55,212-2 | Prevents activation | - | [3][6] |

Table 3: Effect of this compound on Agonist-Modulated Ion Channels.

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in rodent models to assess its ability to antagonize the classic behavioral effects induced by cannabinoid agonists, often referred to as the "cannabinoid tetrad." This battery of tests includes the assessment of hypomotility, catalepsy, analgesia, and hypothermia.[1][3] As a CB1 antagonist, this compound is expected to block these agonist-induced effects.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from L-CB1 cells, CHO-CB2 cells, rat cerebellum, and rat spleen.

-

Radioligand: [³H]-CP 55,940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl and 0.5 mg/ml BSA, pH 7.4.

-

Unlabeled CP 55,940 for determining non-specific binding.

-

This compound at various concentrations.

-

Glass fiber filters (GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Incubate membrane preparations (10-20 µg of protein) with [³H]-CP 55,940 (at a concentration near its Kd) and varying concentrations of this compound in binding buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled CP 55,940 (e.g., 1 µM).

-

Incubate all samples at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP accumulation.

Materials:

-

CHO cells stably expressing the human CB1 receptor (CHO-hCB1).

-

Anandamide (or another CB1 agonist).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Plate CHO-hCB1 cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound to the cells and incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of anandamide in the presence of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate concentration-response curves for this compound's reversal of anandamide-induced inhibition of cAMP accumulation and determine its IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effect of this compound on agonist-induced modulation of ion channel activity.

Materials:

-

N18 neuroblastoma cells.

-

Extracellular solution (in mM): 140 tetraethylammonium (B1195904) chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 120 CsCl, 20 tetraethylammonium chloride, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.4.

-

WIN 55,212-2.

-

This compound.

Procedure:

-

Establish a whole-cell voltage-clamp recording from an N18 cell.

-

Hold the membrane potential at -80 mV.

-

Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Establish a stable baseline recording of the calcium current.

-

Apply WIN 55,212-2 (e.g., 100 nM) to the bath and record the inhibition of the calcium current.

-

In the continued presence of WIN 55,212-2, apply increasing concentrations of this compound and record the reversal of the inhibition.

-

Analyze the data to determine the IC₅₀ of this compound for reversing the agonist-induced inhibition.

Materials:

-

AtT-20 cells transfected with the CB1 receptor.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.4.

-

WIN 55,212-2.

-

This compound.

Procedure:

-

Establish a whole-cell voltage-clamp recording from a CB1-transfected AtT-20 cell.

-

Hold the membrane potential at a level where Kᵢᵣ currents are prominent (e.g., -70 mV).

-

Apply voltage ramps or steps to measure the current-voltage relationship.

-

Apply WIN 55,212-2 (e.g., 100 nM) to the bath and record the activation of the inwardly rectifying potassium current.

-

In separate experiments, pre-incubate the cells with this compound (e.g., 1 µM) before applying WIN 55,212-2 to determine if the activation of the Kᵢᵣ current is prevented.

Conclusion

This compound, discovered and developed by Eli Lilly, represents a significant contribution to the field of cannabinoid research. Its characterization as a selective CB1 receptor antagonist with a novel benzofuran structure provided a valuable pharmacological tool for elucidating the roles of the CB1 receptor in various physiological and pathological processes. The in vitro data clearly demonstrate its potent and selective antagonism at the CB1 receptor, effectively blocking agonist-mediated signaling through adenylyl cyclase and ion channels. While extensive clinical development of this compound did not proceed, the foundational research conducted by Eli Lilly laid the groundwork for the further development of novel CB1 receptor antagonists with therapeutic potential. This technical guide provides a detailed summary of the key preclinical findings and experimental methodologies used in the characterization of this compound, serving as a valuable resource for the scientific community.

References

- 1. Characterization of a novel and selective CB1 antagonist as a radioligand for receptor occupancy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoids activate an inwardly rectifying potassium conductance and inhibit Q-type calcium currents in AtT20 cells transfected with rat brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

LY320135: A Technical Guide to a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY320135, a benzofuran (B130515) derivative developed by Eli Lilly in the 1990s, is a selective antagonist of the cannabinoid CB1 receptor.[1][2] With a significantly higher affinity for the CB1 receptor over the CB2 receptor, this compound has served as a valuable tool in neuroscience research to investigate the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vitro functional activity, and the experimental protocols utilized for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial neuromodulatory system involved in a myriad of physiological processes. The cannabinoid CB1 receptor, predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders. The development of selective antagonists for the CB1 receptor has been instrumental in elucidating the functions of this system. This compound emerged as a promising lead compound with notable selectivity for the CB1 receptor.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| CB1 | Transfected CHO Cells | [3H]CP55,940 | 224 | [1][3] |

| CB1 | Rat Cerebellum Membranes | [3H]CP55,940 | 203 | [1][3] |

| CB2 | Transfected CHO Cells | [3H]CP55,940 | >10,000 | [1][3] |

| CB2 | Rat Spleen Membranes | [3H]CP55,940 | >10,000 | [1][3] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Agonist | Effect of this compound | IC50 (nM) | Reference |

| Adenylate Cyclase Inhibition | CHO-CB1 | Anandamide | Reversal of Inhibition | Not Reported | [1] |

| N-type Calcium Channel Inhibition | N18 | WIN 55212-2 | Blockade of Inhibition | 55 | [3] |

| Inwardly Rectifying Potassium Channel Activation | AtT-20-CB2 | WIN 55212-2 | Blockade of Activation | Not Reported | [3] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways of the CB1 receptor and the antagonistic action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Experimental Workflow: cAMP Accumulation Assay

This diagram illustrates the steps involved in a cAMP accumulation assay to assess the functional antagonism of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for CB1 receptor binding assays.

-

Membrane Preparation:

-

Culture CHO cells stably expressing the human CB1 receptor or dissect rat cerebellum in ice-cold buffer.

-

Homogenize tissues or harvest cells and lyse in a hypotonic buffer.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, [3H]CP55,940 (to a final concentration in the low nM range), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., WIN 55212-2).

-

Initiate the binding reaction by adding the prepared membranes.

-

Incubate at 30°C for 60-90 minutes.

-

-

Filtration and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a common method for measuring adenylyl cyclase activity.

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing the human CB1 receptor in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a CB1 receptor agonist (e.g., anandamide) in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme Immunoassay (EIA).

-

-

Data Analysis:

-

Generate a standard curve to convert the raw measurement (e.g., fluorescence ratio or absorbance) to cAMP concentration.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Analyze the data to determine the extent to which this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Electrophysiological Assays (N-type Calcium and Inwardly Rectifying Potassium Channels)

These experiments are typically performed using whole-cell patch-clamp electrophysiology.

-

Cell Preparation:

-

Use appropriate cell lines endogenously or recombinantly expressing the target ion channel and the CB1 receptor (e.g., N18 cells for N-type calcium channels, AtT-20 cells for GIRK channels).

-

Plate cells on coverslips suitable for microscopy and patch-clamping.

-

-

Patch-Clamp Recording:

-

Obtain whole-cell recordings using a patch-clamp amplifier.

-

Use appropriate intracellular and extracellular solutions to isolate the current of interest (e.g., using barium as the charge carrier for calcium channels).

-

Apply voltage protocols to elicit channel activity (e.g., voltage steps to activate calcium channels).

-

-

Drug Application:

-

Establish a stable baseline recording of channel activity.

-

Apply the CB1 agonist (e.g., WIN 55212-2) to induce modulation of the channel current.

-

Co-apply or pre-apply this compound to assess its ability to block or reverse the agonist's effect.

-

-

Data Analysis:

-

Measure the amplitude of the ion current before, during, and after drug application.

-

Calculate the percentage of inhibition or activation by the agonist and the degree of blockade by this compound.

-

For concentration-response curves, apply different concentrations of this compound and fit the data to determine the IC50.

-

In Vivo and Pharmacokinetic Data

As of the latest available public information, there is a lack of published in vivo efficacy and pharmacokinetic data for this compound. For a compound at its stage of development, these studies would typically be conducted in rodent models to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of disease.

Conclusion

This compound is a well-characterized selective CB1 receptor antagonist that has been instrumental in preclinical research. Its favorable in vitro profile, demonstrating high affinity and functional antagonism at the CB1 receptor, underscores its utility as a pharmacological tool. This technical guide provides a consolidated resource of its quantitative data and the experimental methodologies used for its characterization, which can aid researchers in designing and interpreting studies involving this compound. Further investigations would be required to delineate its in vivo properties.

References

Investigating the Inverse Agonist Properties of LY320135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a selective antagonist of the cannabinoid CB1 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] While initially characterized as a neutral antagonist, subsequent research has revealed its properties as an inverse agonist. This guide provides an in-depth technical overview of the methodologies and data supporting the characterization of this compound as a CB1 receptor inverse agonist. The following sections detail the quantitative data on its binding affinity and functional activity, comprehensive experimental protocols for its assessment, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inverse agonist properties of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) values reported in the literature.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| CB1 | Transfected Cell Lines | [³H]-CP55,940 | 224 | [1][2] |

| CB1 | Rat Cerebellum Membranes | [³H]-CP55,940 | 203 | [1][2] |

| CB1 | Transfected Cell Lines | Not Specified | 141 | [3][4] |

| CB2 | Transfected Cell Lines | [³H]-CP55,940 | >10,000 | [1][2] |

| CB2 | Rat Spleen Membranes | [³H]-CP55,940 | >10,000 | [1] |

Table 2: Functional Inverse Agonist/Antagonist Activity of this compound

| Assay | Cell Line/Tissue | Agonist Stimulated | IC50 (nM) | Reference |

| cAMP Accumulation | CHO-CB1 Cells | Anandamide | 734 ± 122 | [3] |

| N-type Calcium Channel Inhibition | N18 Cells | WIN 55212-2 | 55 ± 10 | [1][3] |

| Inwardly Rectifying K+ Channel Activation | AtT-20-CB1 Cells | WIN 55212-2 | - | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inverse agonist properties of compounds like this compound. The following are composite protocols based on established methodologies for the key experiments cited.

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

-

In a 96-well plate, combine in a final volume of 200 µL:

-

50 µL of membrane suspension (10-20 µg of protein).

-

50 µL of [³H]-CP55,940 (a high-affinity CB1 agonist radioligand) at a final concentration near its Kd (e.g., 0.5-1.5 nM).

-

50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

-

For non-specific binding, add a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55212-2).

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to counteract the agonist-mediated inhibition of adenylyl cyclase, a hallmark of CB1 receptor inverse agonism.

1. Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1) in a suitable growth medium.

-

Plate the cells in a 24-well or 96-well plate and grow to near confluency.

2. Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

-

Stimulate the cells with a CB1 receptor agonist (e.g., 1 µM anandamide) and a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1 µM) for 15-30 minutes at 37°C.

3. cAMP Quantification:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Measure the intracellular cAMP levels according to the manufacturer's instructions using a plate reader.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the experimental readings to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP accumulation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is used to assess the functional effect of this compound on CB1 receptor-mediated modulation of ion channels.

1. Cell Preparation:

-

Culture neuroblastoma cells (e.g., N18) or AtT-20 pituitary tumor cells stably expressing the CB1 receptor on glass coverslips.

2. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Use a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2) to form a giga-ohm seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

3. Ion Current Measurement:

-

N-type Calcium Channels (N18 cells):

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Apply a CB1 agonist (e.g., 100 nM WIN 55212-2) to inhibit the calcium current.

-

Co-apply varying concentrations of this compound to measure its ability to reverse the agonist-induced inhibition.

-

-

Inwardly Rectifying Potassium (Kir) Channels (AtT-20-CB1 cells):

-

Clamp the cell at a holding potential of -20 mV.

-

Apply a hyperpolarizing voltage ramp (e.g., from -20 mV to -120 mV over 1 second) to measure Kir currents.

-

Apply a CB1 agonist (e.g., 100 nM WIN 55212-2) to activate the Kir current.

-

Pre-incubate with this compound to assess its ability to block the agonist-induced activation of the Kir current.

-

4. Data Analysis:

-

Measure the peak current amplitude for calcium currents or the current at a specific negative potential for Kir currents.

-

Plot the percentage of reversal of agonist effect against the log concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the described experiments.

Caption: CB1 receptor signaling pathway modulation by this compound.

Caption: Workflow for the competitive radioligand binding assay.

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Conclusion

The data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and investigating the inverse agonist properties of this compound at the CB1 receptor. The consistent findings across binding and functional assays solidify its characterization as an inverse agonist, a property that is critical for its use as a pharmacological tool and for the development of future therapeutics targeting the endocannabinoid system. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LY 320135 | Cannabinoid R1: R&D Systems [rndsystems.com]

The Cannabinoid CB1 Receptor Antagonist LY320135: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a potent and selective antagonist of the cannabinoid CB1 receptor, developed by Eli Lilly in the 1990s.[1] It serves as a crucial tool in preclinical research for elucidating the physiological and pathological roles of the endocannabinoid system. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams. While this compound is primarily a research compound with no active clinical development, understanding its mechanism of action is vital for the development of novel therapeutics targeting the CB1 receptor.

Core Mechanism of Action: CB1 Receptor Antagonism

This compound exhibits a high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selective antagonism is the primary driver of its biological effects.

Quantitative Data: Binding Affinities

| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |

| This compound | CB1 | CHO cells | 224 | [2] |

| This compound | CB1 | Rat Cerebellum | 203 | [2] |

| This compound | CB2 | CHO cells | >10,000 | [2] |

| This compound | CB2 | Rat Spleen | >10,000 | [2] |

Downstream Signaling Pathways

The antagonism of the CB1 receptor by this compound initiates a cascade of intracellular events, primarily through the modulation of G-protein coupled signaling.

Modulation of Adenylate Cyclase and cAMP Levels

The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Agonist binding to CB1 typically inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this inhibition. In experimental settings, this is observed as a reversal of agonist-induced suppression of cAMP accumulation.[2]

Regulation of Ion Channels

This compound has been demonstrated to block the agonist-mediated modulation of key ion channels, thereby influencing neuronal excitability.

-

N-type Calcium Channels: CB1 receptor activation typically inhibits N-type calcium channels. This compound blocks this inhibition, leading to a restoration of calcium influx.[2]

-

Inwardly Rectifying Potassium (Kir) Channels: Agonist binding to CB1 receptors can activate Kir channels, leading to membrane hyperpolarization. This compound prevents this activation.[3]

Putative Modulation of MAPK/ERK and PI3K/Akt Pathways

While direct studies on this compound's effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are limited, antagonism of the CB1 receptor is known to influence these critical signaling cascades. CB1 receptor activation can modulate these pathways, and therefore, antagonists like this compound are expected to have an opposing effect.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. CB1 receptor signaling can either activate or inhibit this pathway depending on the cellular context.

-

PI3K/Akt Pathway: This is a key survival pathway that regulates cell growth, proliferation, and apoptosis. Cannabinoid receptor agonists have been shown to activate this pathway.[4]

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the CB1 receptor (e.g., from CHO cells or rat cerebellum).

-

Radioligand: [3H]CP55,940.

-

This compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of this compound in binding buffer.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

Objective: To measure the effect of this compound on adenylate cyclase activity.

Materials:

-

CB1-expressing cells (e.g., CHO cells).

-

CB1 receptor agonist (e.g., anandamide).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

Assay buffer: Krebs-Ringer-HEPES buffer with 0.5 mM isobutylmethylxanthine.

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Pre-incubate cells with this compound for 15 minutes.

-

Add the CB1 agonist and forskolin and incubate for 10 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

-

Compare the cAMP levels in the presence and absence of this compound to determine its effect on agonist-mediated inhibition of adenylate cyclase.

Electrophysiological Recording of Ion Channel Activity

Objective: To assess the effect of this compound on N-type calcium and inwardly rectifying potassium channels.

Method: Whole-cell patch-clamp electrophysiology.

Cell Lines:

-

N-type calcium channels: N18 neuroblastoma cells.

-

Kir channels: AtT-20 cells stably expressing the CB1 receptor.

General Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage protocol to elicit the specific ion channel currents.

-

Perfuse the cell with a CB1 receptor agonist (e.g., WIN 55,212-2) to observe modulation of the channel activity.

-

Co-apply this compound with the agonist to determine if it blocks the agonist's effect.

-

Record and analyze the changes in current amplitude and kinetics.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of the CB1 receptor signaling network. Its primary mechanism of action involves the direct antagonism of the CB1 receptor, leading to the modulation of downstream effectors such as adenylate cyclase and various ion channels. While its effects on broader signaling pathways like MAPK/ERK and PI3K/Akt are inferred from the known functions of the CB1 receptor, further specific research on this compound is warranted to fully delineate its cellular impact. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the functional consequences of CB1 receptor antagonism with this compound. This knowledge is fundamental for the rational design and development of future therapeutics targeting the endocannabinoid system.

References

- 1. LY-320,135 - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel cannabinoid CB1 receptor antagonist, unmasks coupling of the CB1 receptor to stimulation of cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid receptor agonists modulate oligodendrocyte differentiation by activating PI3K/Akt and the mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of LY320135: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY320135 is a selective antagonist of the cannabinoid CB1 receptor, developed by Eli Lilly and Company.[1] It exhibits a significantly higher binding affinity for the CB1 receptor compared to the CB2 receptor, making it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates a clear selectivity for the cannabinoid CB1 receptor over the CB2 receptor. Radioligand binding assays have been employed to determine its binding affinity (Ki), which is a measure of the concentration of the compound required to occupy 50% of the receptors.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Human CB1 | Transfected L cells | [³H]-CP 55,940 | 224 | [2] |

| Rat CB1 | Cerebellum membranes | [³H]-CP 55,940 | 203 | [2] |

| Human CB2 | Transfected CHO cells | [³H]-CP 55,940 | >10,000 | [2] |

| Rat CB2 | Spleen membranes | [³H]-CP 55,940 | >10,000 | [2] |

These data indicate that this compound has a more than 70-fold higher affinity for the CB1 receptor compared to the CB2 receptor.[2]

Functional Antagonism

This compound acts as a functional antagonist at the CB1 receptor, effectively blocking the intracellular signaling initiated by cannabinoid agonists. This has been demonstrated in various in vitro functional assays.

CB1 receptor activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound has been shown to reverse this effect. In Chinese hamster ovary (CHO) cells stably expressing the CB1 receptor, this compound functionally reversed the anandamide-mediated inhibition of adenylate cyclase.[2][3]

Interestingly, treatment of these cells with pertussis toxin, which uncouples Gi/o proteins from the receptor, revealed a stimulatory effect of anandamide (B1667382) on adenylate cyclase, which was also blocked by this compound.[2][3] This suggests a complex coupling of the CB1 receptor to different G-protein subtypes.

CB1 receptor activation is known to modulate the activity of various ion channels. This compound has been shown to block these effects:

-

N-type Calcium Channels: In N18 neuroblastoma cells, the cannabinoid agonist WIN 55212-2 inhibits N-type calcium channels. This inhibition is reversed by this compound.[2][3]

-

Inwardly Rectifying Potassium (Kir) Channels: In AtT-20-CB2 cells, WIN 55212-2 activates inwardly rectifying potassium channels, an effect that is also blocked by this compound.[2][3]

Table 2: Functional Activity of this compound

| Assay | Cell Line | Agonist | Effect of this compound | IC₅₀ (nM) | Reference |

| Adenylate Cyclase Inhibition | CHO-CB1 | Anandamide | Reversal | - | [2] |

| N-type Calcium Channel Inhibition | N18 | WIN 55212-2 | Reversal | - | [2] |

| Inwardly Rectifying K+ Channel Activation | AtT-20-CB2 | WIN 55212-2 | Blockade | - | [2] |

Signaling Pathways

The primary mechanism of action of this compound is through the blockade of the CB1 receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endogenous or exogenous agonists initiates a cascade of intracellular signaling events.

References

- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]

The CB1 Receptor Antagonist LY320135: A Preclinical Neuroprotective Agent in Ischemic Stroke

For Immediate Release

[City, State] – December 10, 2025 – Preclinical research has identified LY320135, a selective antagonist of the cannabinoid type 1 (CB1) receptor, as a promising neuroprotective agent, particularly in the context of ischemic stroke. In vitro and in vivo studies have demonstrated its ability to counteract the signaling of cannabinoid agonists and reduce neuronal damage following cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and mechanistic insights into the neuroprotective effects of this compound.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo preclinical models. The data highlights its potency as a CB1 receptor antagonist and its effectiveness in reducing infarct volume in an animal model of stroke.

In Vitro Receptor Binding and Functional Antagonism

The initial characterization of this compound established its selectivity for the CB1 receptor over the CB2 receptor. Functional assays confirmed its ability to antagonize the effects of cannabinoid agonists on crucial cellular signaling pathways.

| Parameter | Receptor/Channel | Value | Cell Line/Preparation | Reference |

| Binding Affinity (Ki) | CB1 Receptor | 224 nM | Transfected Cell Lines | [1] |

| CB1 Receptor | 203 nM | Rat Cerebellum Membranes | [1] | |

| CB2 Receptor | > 10 µM | Transfected Cell Lines & Rat Spleen Membranes | [1] | |

| Functional Antagonism (IC50) | N-type Calcium Channels (reversal of WIN 55212-2 inhibition) | 55 ± 10 nM | N18 Cells | [1] |

In Vivo Efficacy in a Stroke Model

A systematic review and meta-analysis of preclinical stroke studies have provided quantitative evidence for the neuroprotective effect of this compound in reducing brain damage.

| Endpoint | Animal Model | Effect of this compound | p-value | Reference |

| Infarct Volume | Focal Ischemic Stroke | Standardized Mean Difference (SMD) of -2.55 (95% CI: -4.42, -0.67) | 0.008 | [2][3] |

| Infarct Volume Reduction | Middle Cerebral Artery Occlusion (MCAO) in rats | 50% reduction | p < 0.05 | [4] |

| Neurological Function Improvement | Middle Cerebral Artery Occlusion (MCAO) in rats | 40% improvement | p < 0.05 | [4] |

Key Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that have evaluated the neuroprotective properties of this compound.

In Vitro Radioligand Binding Assays

These assays were crucial in determining the binding affinity and selectivity of this compound for cannabinoid receptors.

-

Objective: To determine the Ki of this compound for CB1 and CB2 receptors.

-

Preparations: Membranes from transfected cells stably expressing either the human CB1 or CB2 receptor, and membranes from rat cerebellum (rich in CB1) and spleen (rich in CB2).

-

Radioligand: [³H]-CP 55,940, a high-affinity cannabinoid agonist.

-

Procedure: Competition binding assays were performed by incubating the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid agonist.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay assessed the ability of this compound to antagonize the inhibition of cAMP production by cannabinoid agonists.

-

Objective: To measure the functional antagonism of this compound at the CB1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.

-

Procedure:

-

Cells were treated with forskolin (B1673556) to stimulate adenylate cyclase and increase cyclic AMP (cAMP) levels.

-

The cannabinoid agonist anandamide (B1667382) was added to inhibit forskolin-stimulated cAMP accumulation.

-

Varying concentrations of this compound were then added to determine its ability to reverse the anandamide-mediated inhibition.

-

-

Measurement: cAMP levels were measured by radioimmunoassay.

These experiments evaluated the effect of this compound on the modulation of ion channel activity by cannabinoid agonists.

-

Objective: To determine if this compound can block the effects of cannabinoid agonists on N-type calcium channels and inwardly rectifying potassium channels.

-

Cell Lines: N18 neuroblastoma cells (for calcium channels) and AtT-20 cells expressing the CB1 receptor (for potassium channels).

-

Procedure (Calcium Channels): Whole-cell patch-clamp recordings were used to measure calcium currents. The cannabinoid agonist WIN 55212-2 was applied to inhibit the calcium current, followed by the co-application of this compound to assess the reversal of this inhibition.

-

Procedure (Potassium Channels): The effect of WIN 55212-2 on activating inwardly rectifying potassium currents was measured in the absence and presence of this compound.

-

Data Analysis: The changes in ion channel currents were recorded and analyzed to determine the antagonistic properties of this compound.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This widely used animal model of focal ischemic stroke was employed to evaluate the in vivo neuroprotective efficacy of this compound.[4]

-

Objective: To assess the effect of this compound on infarct volume and neurological deficit following a stroke.

-

Animal Model: Wistar rats.

-

Procedure:

-

Induction of Ischemia: The middle cerebral artery was occluded for a specific duration to induce focal cerebral ischemia, followed by reperfusion (removal of the occlusion).

-

Drug Administration: this compound was administered to the rats prior to the induction of MCAO.

-

Assessment of Infarct Volume: After a set period of reperfusion (e.g., 24 hours), the brains were removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the volume of the infarcted (damaged) tissue.

-

Neurological Function Assessment: Behavioral tests were conducted to evaluate the neurological deficits caused by the stroke and to determine if this compound treatment led to functional improvement.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are primarily attributed to its antagonism of the CB1 receptor. Activation of CB1 receptors in the central nervous system by endocannabinoids can have complex, and sometimes detrimental, effects following an ischemic insult. By blocking these receptors, this compound is thought to confer neuroprotection through several potential mechanisms.

-

Reduction of Excitotoxicity: CB1 receptor activation can modulate the release of neurotransmitters. In the context of ischemia, excessive release of the excitatory neurotransmitter glutamate leads to excitotoxicity and neuronal death. By antagonizing CB1 receptors, this compound may help to reduce this pathological glutamate release.

-

Modulation of Ion Channels: As demonstrated in vitro, this compound blocks the cannabinoid-mediated inhibition of N-type calcium channels.[1] Excessive calcium influx into neurons is a key event in the ischemic cascade leading to cell death. By preventing the modulation of these channels, this compound may contribute to maintaining calcium homeostasis.

-

Anti-inflammatory Effects: Neuroinflammation is a critical component of the secondary injury cascade following a stroke. While the direct effects of this compound on neuroinflammatory pathways have not been extensively studied, modulation of the endocannabinoid system is known to influence inflammatory processes in the brain.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a potential neuroprotective agent like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Conclusion

The available preclinical data strongly suggest that this compound, as a selective CB1 receptor antagonist, holds significant potential as a neuroprotective agent for the treatment of ischemic stroke. Its ability to reduce infarct volume and improve neurological outcomes in an animal model, supported by its in vitro pharmacological profile, provides a solid foundation for further investigation. Future preclinical studies should aim to further elucidate the specific signaling pathways involved in its neuroprotective effects, particularly focusing on its impact on neuronal apoptosis and oxidative stress. Moreover, exploring its efficacy in other models of neurodegenerative diseases could broaden its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid Receptor Modulation in Focal Ischemic Stroke: A Systematic Review and Meta-Analysis of Infarct Volume and Behavioral Deficits in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-ischemic vascular adhesion protein-1 inhibition provides neuroprotection in a rat temporary middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]

LY320135: A Technical Overview of its Binding Affinity and Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals